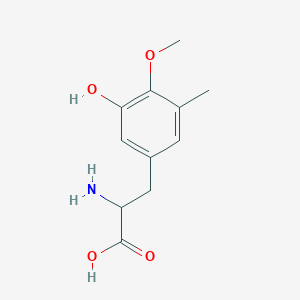
Saframycin precursor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saframycin precursor is a compound involved in the biosynthesis of saframycin, a potent antitumor antibiotic. Saframycin A, produced by Streptomyces lavendulae, belongs to the tetrahydroisoquinoline family of antibiotics and has shown significant antitumor activity . The compound is structurally complex, featuring a pentacyclic tetrahydroisoquinoline scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of saframycin precursor involves a series of enzymatic reactions. The nonribosomal peptide synthetase system, including enzymes such as SfmA, SfmB, and SfmC, plays a crucial role in assembling the unusual tetrapeptidyl skeleton . The process involves the reduction of various peptidyl thioesters followed by iterative Pictet-Spengler reactions .
Industrial Production Methods
Industrial production of this compound relies on a semi-synthetic process due to the limited supply from natural sources. This process involves more than 25 transformation steps, making it a complex and resource-intensive method . Biosynthetic engineering is being explored as an alternative strategy to improve efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Saframycin precursor undergoes several types of reactions, including:
Oxidation: Involves the conversion of specific functional groups to higher oxidation states.
Reduction: The reduction of thioester intermediates is a key step in the biosynthesis.
Substitution: Various substitution reactions occur during the assembly of the pentacyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
NAD(P)H: Used in reduction reactions.
ATP and Mg2+: Essential for the loading of amino acid substrates.
Major Products
The major product formed from these reactions is the pentacyclic tetrahydroisoquinoline scaffold, which is a crucial component of saframycin A .
Aplicaciones Científicas De Investigación
Saframycin precursor has several scientific research applications:
Mecanismo De Acción
The mechanism of action of saframycin precursor involves the formation of a pentacyclic tetrahydroisoquinoline scaffold through a series of enzymatic reactions. The nonribosomal peptide synthetase system catalyzes the iterative Pictet-Spengler reactions, leading to the assembly of the complex structure . The molecular targets and pathways involved include the reduction of peptidyl thioesters and the formation of iminium ions via a carbinolamine moiety .
Comparación Con Compuestos Similares
Similar Compounds
Safracins: Structurally similar to saframycin, produced by Pseudomonas fluorescens.
Ecteinascidins: Share a central core with saframycins but differ in the oxidation state of their terminal rings.
Renieramycins: Isoquinoline alkaloids with antibiotic and antitumor activities.
Uniqueness
Saframycin precursor is unique due to its complex biosynthetic pathway involving nonribosomal peptide synthetases and iterative Pictet-Spengler reactions . Its ability to form a pentacyclic tetrahydroisoquinoline scaffold distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15) |
Clave InChI |
WCPBEUSWIVLNSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


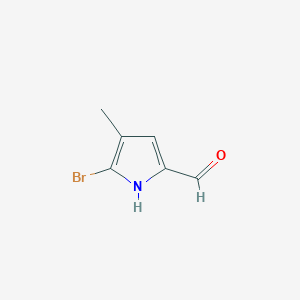
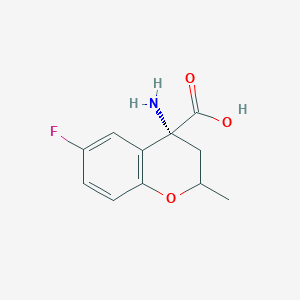

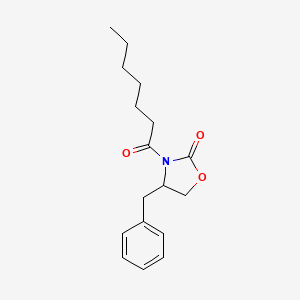
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
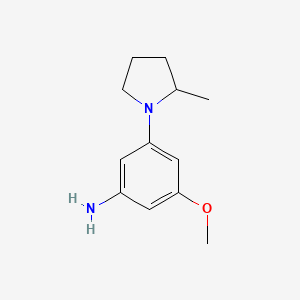
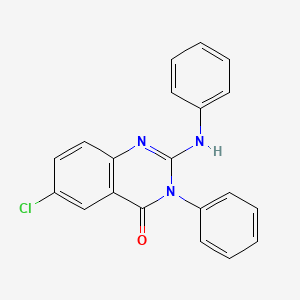
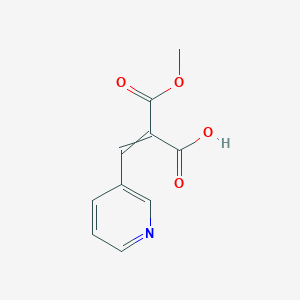
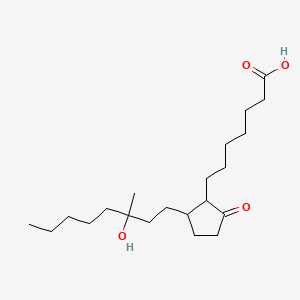

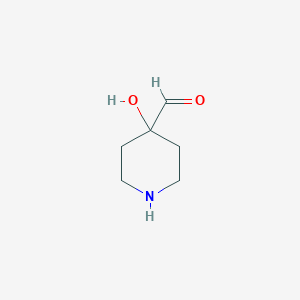
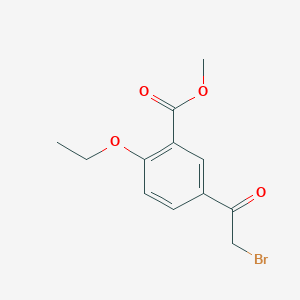
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
